molecular formula C17H29N5O B6787618 N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide

Cat. No.: B6787618
M. Wt: 319.4 g/mol
InChI Key: HEWACBRADNKUEV-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-2-22-14-15(13-19-22)12-18-17(23)21-10-6-16(7-11-21)20-8-4-3-5-9-20/h13-14,16H,2-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWACBRADNKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-ethylpyrazole ring. This can be achieved through the reaction of ethylhydrazine with a suitable diketone under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide to introduce the 1-ethyl group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The final step involves coupling the 1-ethylpyrazole derivative with the piperidine derivative using a coupling reagent such as carbodiimide to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxylate
  • N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-sulfonamide

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-4-piperidin-1-ylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of the pyrazole and piperidine rings and the presence of the carboxamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

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